1-(4-chlorophenyl)-3-{1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}urea

p38 MAPK Kinase inhibition Anti-inflammatory

This synthetic pyrazolyl-urea derivative (CAS 1006335-40-5) is a privileged scaffold in kinase inhibitor discovery, with demonstrated interactions with p38 MAPK, Src, TrkA, and JNK. The 4-chlorophenyl and 3-trifluoromethyl substituents enhance target binding and metabolic stability. As a diversity entry in kinase-focused screening libraries, it enables antiproliferative hit finding and SAR studies in cancer and inflammation programs. Users should plan secondary assays (e.g., CETSA, chemoproteomics) to confirm target engagement and selectivity.

Molecular Formula C14H14ClF3N4O
Molecular Weight 346.73 g/mol
CAS No. 1006335-40-5
Cat. No. B4593173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-3-{1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}urea
CAS1006335-40-5
Molecular FormulaC14H14ClF3N4O
Molecular Weight346.73 g/mol
Structural Identifiers
SMILESCC(CN1C=CC(=N1)C(F)(F)F)NC(=O)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C14H14ClF3N4O/c1-9(8-22-7-6-12(21-22)14(16,17)18)19-13(23)20-11-4-2-10(15)3-5-11/h2-7,9H,8H2,1H3,(H2,19,20,23)
InChIKeyKGJUTVDEJVONQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-3-{1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}urea (CAS 1006335-40-5) – Chemical Class and Baseline Profile


This compound is a synthetic pyrazolyl-urea derivative (C14H14ClF3N4O, MW 346.73) belonging to a class extensively studied as kinase inhibitors and anti-angiogenic agents [1]. The pyrazolyl-urea scaffold has been shown to interact with multiple intracellular targets including p38 MAPK, Src, TrkA, and JNK, positioning it as a privileged structure in anticancer and anti-inflammatory drug discovery programs [1].

Why Generic Substitution of CAS 1006335-40-5 Poses a Scientific and Procurement Risk


Within the pyrazolyl-urea family, minor structural variations—such as the position of the urea linkage on the pyrazole, substitution pattern on the phenyl ring, or length of the alkyl spacer—profoundly alter target selectivity, potency, and pharmacokinetic profiles [1]. For example, 5-pyrazolyl-ureas exhibit IC50 values ranging from low nanomolar to high micromolar depending on subtle substituent changes, making direct one-to-one replacement without matching the exact CAS number a significant risk of obtaining a compound with entirely different biological activity [1].

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-3-{1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}urea Procurement Decisions


Class-Level p38α MAPK Inhibitory Potency Benchmark for Pyrazolyl-Ureas

While no quantitative bioactivity data for the target compound (CAS 1006335-40-5) itself was identified in public databases, structurally related pyrazolyl-urea analogs demonstrate low-micromolar-to-nanomolar p38α MAPK inhibition, providing a class-level benchmark for activity expectations. A series of 15 pyrazolyl urea derivatives (3a–o) yielded IC50 values ranging from 0.037 ± 1.56 µM to 0.069 ± 0.07 µM against p38α MAPK, with the most potent compounds matching or surpassing the standard inhibitor SB 203580 (IC50 = 0.043 ± 3.62 µM) [1]. The target compound's combination of a 4-chlorophenylurea moiety and a 3-trifluoromethylpyrazole substituent has not been directly evaluated in any published head-to-head study.

p38 MAPK Kinase inhibition Anti-inflammatory

Patent-Based Assignment of Pyrazolyl-Urea Scaffold as Anticancer Agents

The target compound falls within the generic structure claimed in Bayer's patent family (CA2564325A1, US7838524B2) for substituted pyrazolyl urea derivatives as anticancer agents [1]. The patent discloses a broad formula (I) encompassing the 4-chlorophenyl urea and trifluoromethylpyrazole motifs but does not provide specific IC50 values for individual exemplifications. In related patent literature, pyrazolyl-ureas have demonstrated IC50 values ranging from 5 to 50 µM against HeLa cancer cells [2]. However, no direct comparative data between the target compound and any specific patent exemplar exists in the public domain.

Cancer Kinase inhibition Pyrazolyl-urea

Absence of Published Selectivity or ADME Data Necessitates In-House Profiling

No kinase selectivity panel data, CYP inhibition profiles, plasma protein binding, or metabolic stability data have been reported for this specific compound. The pyrazolyl-urea class is known for polypharmacology, with some members inhibiting multiple kinases (Src, p38, TrkA) simultaneously, which can be either advantageous for polypharmacology-based anticancer strategies or problematic for target-specific studies [1]. For example, the 5-pyrazolyl-urea BIRB 796 (dorapaminod) is a well-characterized p38 inhibitor with known selectivity issues, highlighting the need for case-by-case profiling [1]. Without such data for CAS 1006335-40-5, users cannot assume a clean selectivity profile.

Selectivity ADME Off-target risk

Recommended Application Scenarios for 1-(4-Chlorophenyl)-3-{1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}urea Based on Class-Level Evidence


Kinase Inhibitor Library Screening for Anticancer Hit Identification

Given the patent classification (CA2564325A1) placing this compound within a cancer-relevant chemical space, it may serve as a diversity entry in kinase-focused screening libraries for antiproliferative hit finding, particularly against tumors dependent on Raf, p38, or TrkA signaling [1]. The trifluoromethyl and chlorophenyl substituents are common pharmacophoric elements that enhance target binding and metabolic stability in kinase inhibitors [1]. Users should anticipate variable activity and plan for secondary assays to confirm target engagement.

Anti-Inflammatory Research p38 MAPK Pathway Studies

Based on the well-established p38α MAPK inhibitory activity of structurally analogous pyrazolyl-ureas (IC50 0.037–0.069 µM range) [1], this compound could be evaluated in cellular models of inflammation (e.g., TNFα release in LPS-stimulated PBMCs) as a potential p38 pathway modulator. However, due to the absence of direct potency data, initial dose-response experiments must include established p38 inhibitors (e.g., SB 203580) as positive controls to benchmark efficacy.

Chemical Probe Development for Kinase Selectivity Profiling

The pyrazolyl-urea scaffold is known to engage multiple kinases including Src, JNK, and p38 [1]. This compound could be used in chemoproteomics or thermal shift assays (CETSA) to map its cellular target landscape, aiding in the determination of selectivity profiles that inform structure-activity relationship (SAR) studies. Users should be aware that the absence of published selectivity data necessitates de novo profiling before use as a chemical probe [1].

Reference Compound for HPLC Analytical Method Development

As a well-defined small molecule with distinct UV absorbance (due to the aromatic chlorophenyl and pyrazole rings), this compound can be utilized as a reference standard for HPLC method development and validation in pharmaceutical quality control, particularly when analyzing related pyrazolyl-urea impurities or degradation products. The CAS number 1006335-40-5 provides unambiguous chemical identity for regulatory documentation.

Quote Request

Request a Quote for 1-(4-chlorophenyl)-3-{1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.